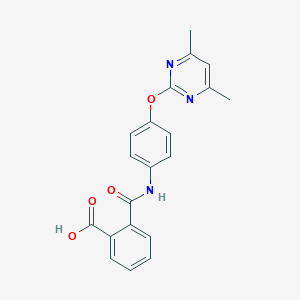![molecular formula C16H15NO4 B255447 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as fenofibric acid, and it is a derivative of fibric acid. The synthesis of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid has been extensively studied, and several methods have been developed to produce this compound.
Wirkmechanismus
The mechanism of action of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Activation of PPARs by 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid have been extensively studied. This compound has been shown to reduce triglyceride and cholesterol levels in patients with hyperlipidemia. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as atherosclerosis, diabetes, and metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid in lab experiments include its ability to reduce triglyceride and cholesterol levels in vitro and in vivo. This compound also has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid. One direction is to further investigate its potential applications in the treatment of various diseases such as atherosclerosis, diabetes, and metabolic syndrome. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, research can be conducted to optimize the synthesis method to improve the yield and purity of the compound. Finally, further studies are needed to fully understand the mechanism of action of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid and its potential toxicity.
In conclusion, 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid is a promising compound that has potential applications in various fields. Its synthesis method has been extensively studied, and several methods have been developed to produce this compound. Its mechanism of action involves the activation of PPARs, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid can be achieved by several methods. One of the most common methods involves the reaction of 4-(benzylcarbamoyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the product is obtained by acidification of the reaction mixture. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a lipid-lowering agent and has been shown to reduce triglyceride and cholesterol levels in patients with hyperlipidemia. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as atherosclerosis, diabetes, and metabolic syndrome.
Eigenschaften
Produktname |
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid |
|---|---|
Molekularformel |
C16H15NO4 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
2-[4-(benzylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)11-21-14-8-6-13(7-9-14)16(20)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
NDFRBRBQJWKTHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)



![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)


![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)


